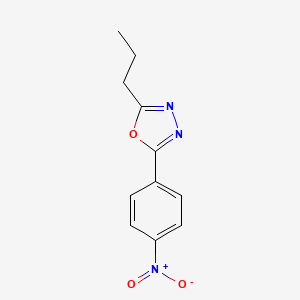
2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole
Descripción general
Descripción
The compound “2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole” is likely an organic compound containing a nitrophenyl group and an oxadiazole ring. The nitrophenyl group consists of a benzene ring with a nitro group (-NO2), and the oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the aromatic nitrophenyl group and the oxadiazole ring, which could have implications for its chemical reactivity and physical properties .Chemical Reactions Analysis
The nitro group in the nitrophenyl moiety is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions . The oxadiazole ring might also participate in various chemical reactions, but without specific information, it’s difficult to predict .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitrophenyl group and the oxadiazole ring in this compound could influence its properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Properties
- 1,3,4-oxadiazoles, including variations with nitrophenyl groups, have demonstrated significant antibacterial activities. For instance, certain derivatives have shown strong activity against bacteria like Staphylococcus aureus (Hirao et al., 1971).
Central Nervous System (CNS) Activity
- Some 1,3,4-oxadiazole derivatives, including those with nitrophenyl groups, have been linked to CNS depressant activities. These compounds showed promising results in antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity (Singh et al., 2012).
Corrosion Inhibition
- Certain oxadiazoles, such as those containing 4-nitrophenyl, have been studied for their effects on corrosion inhibition, particularly in relation to mild steel in hydrochloric acid. They have demonstrated the ability to inhibit corrosion through chemisorption on steel surfaces (Lagrenée et al., 2001).
Liquid Crystalline Properties
- Oxadiazoles with nitrophenyl groups have been synthesized and investigated for their liquid crystalline properties. These compounds, particularly when they contain a nitro terminal group, exhibited various liquid crystalline mesophases, influenced by the presence of polar nitro groups (Abboud et al., 2017).
Antimicrobial Activity
- 1,3,4-oxadiazole derivatives have displayed a range of biological effects, including antimicrobial properties. Some compounds, specifically those with disubstituted oxadiazole structures, have shown notable antibacterial and antifungal activities against various pathogens (Jafari et al., 2017).
Synthesis and Characterization
- Research has focused on developing eco-friendly and efficient synthesis methods for 2-aryl-1,3,4-oxadiazoles. These methodologies emphasize high yields, simplicity, and the use of water as a reaction medium (Zhu et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as p-nitrophenylacetic acid, have been found to target enzymes like penicillin g acylase .
Mode of Action
For instance, a nitro-flavone derivative was found to improve the sensitivity of cancer cells to cisplatin through inhibition of PARP1 .
Biochemical Pathways
A study on 2-chloro-4-nitrophenol degradation in a gram-negative bacterium revealed that it follows the 1,2,4-benzenetriol pathway .
Pharmacokinetics
Related compounds like apixaban have been reported to have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
For instance, the reduction of 4-nitrophenol to 4-aminophenol has been considered a universally accepted model catalytic reaction .
Action Environment
It is known that the catalytic efficiencies of nanostructured materials, which are often used in the reduction of nitrophenols, are governed by properties such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-13-11(17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOMSZKQJHRRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)
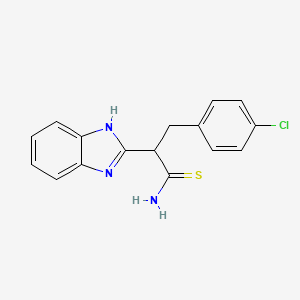
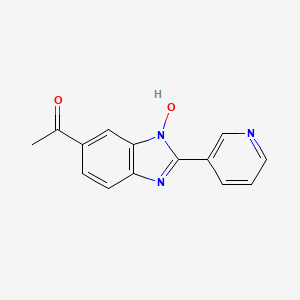
![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)

![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
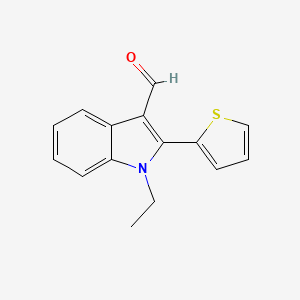
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)
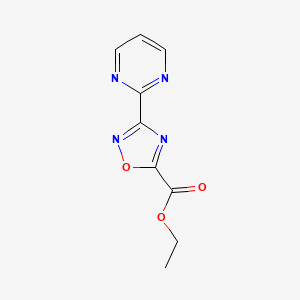
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)